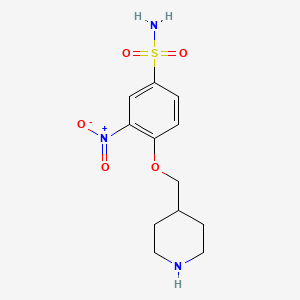
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
Übersicht
Beschreibung
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. The presence of an amino group and a dimethyl substitution on the thiazole ring may impart unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thioamide with a haloketone or a similar electrophilic reagent. The reaction conditions often require a base to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis route would need to be optimized for yield, cost, and safety. This might involve the use of continuous flow reactors, optimized catalysts, and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of agrochemicals or other industrial products.
Wirkmechanismus
The mechanism of action of 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known biological activity.
5,5-Dimethylthiazolidine-2,4-dione: Another thiazole derivative with different substitution patterns.
Thiamine (Vitamin B1): A biologically active thiazole derivative.
Uniqueness
2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
IUPAC Name |
2-imino-5,5-dimethyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALNGXBOPPKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=N)S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-19-6 | |
| Record name | 2-Amino-5,5-dimethyl-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(Benzyloxy)benzo[d]thiazol-7-ol](/img/structure/B8705873.png)
![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
